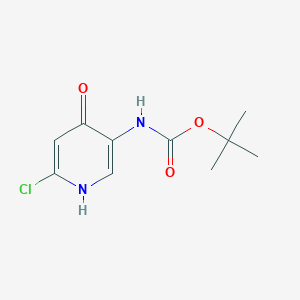

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate

Description

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a chlorine substituent at position 6, and a hydroxyl group at position 4 of the pyridine ring.

This compound is likely utilized as a synthetic intermediate in pharmaceutical chemistry, analogous to other tert-butyl carbamate-protected pyridine derivatives described in patent applications for drug discovery (e.g., kinase inhibitors or antiviral agents) . The tert-butyl carbamate group serves as a protecting moiety for amines, enabling selective reactivity in multi-step syntheses. The hydroxyl and chlorine substituents may influence electronic properties, solubility, and hydrogen-bonding capacity, critical for biological activity or further chemical modifications.

Propriétés

IUPAC Name |

tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLIXPPZYWDTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143868 | |

| Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-05-5 | |

| Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Preparation of tert-Butyl (6-chloropyridin-3-yl)carbamate

- The starting material is typically synthesized or commercially obtained.

- It serves as the substrate for lithiation and subsequent electrophilic substitution.

Step 2: Directed Lithiation and Iodination at the 4-Position

| Parameter | Details |

|---|---|

| Base | n-Butyllithium (1.3 M to 2.65 M solutions in hexanes or THF) |

| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |

| Temperature | -78 °C (dry ice/acetone bath) |

| Reaction Time | 0.5 to 2 hours at -78 °C, followed by gradual warming to room temperature |

| Electrophile | Iodine (I2) dissolved in dry THF or diethyl ether |

| Quenching | Saturated aqueous ammonium chloride (NH4Cl) solution |

| Workup | Extraction with ethyl acetate or diethyl ether, washing with brine, drying over Na2SO4 or MgSO4 |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate mixtures) |

| Yield | 32–33% isolated yield of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate |

- The lithiation is performed under inert atmosphere (argon or nitrogen) to avoid moisture and oxygen sensitivity.

- TMEDA (N,N,N',N'-tetramethylethylenediamine) or N,N,N',N'-tetramethylethane-1,2-diamine can be added to enhance lithiation efficiency.

- The reaction mixture is carefully cooled to maintain regioselectivity and avoid side reactions.

- The iodinated intermediate is a key precursor for further functionalization to the hydroxy derivative.

Step 3: Conversion of the Iodopyridinyl Carbamate to the Hydroxy Derivative

Although direct literature detailing the hydroxylation of the 4-iodo intermediate to form the 4-hydroxy derivative is limited, typical methods include:

- Palladium-catalyzed hydroxylation using Pd catalysts with bases and water or alcohols as nucleophiles.

- Nucleophilic aromatic substitution (SNAr) under appropriate conditions if the iodine is activated.

- Alternative metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the hydroxy group.

These transformations are generally conducted under mild to moderate temperatures with appropriate ligands and bases to ensure high selectivity and yield.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | tert-Butyl (6-chloropyridin-3-yl)carbamate | n-BuLi (1.3–2.65 M), TMEDA, dry THF, -78 °C, 0.5–2 h | Lithiated intermediate at 4-position | N/A | In situ intermediate |

| 2 | Lithiated intermediate | I2 in dry THF or diethyl ether, -78 °C to RT, quench with NH4Cl | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 32–33 | Purified by silica gel chromatography |

| 3 | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | Pd-catalyst, base, H2O or suitable nucleophile, mild heating | tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate | Variable | Hydroxylation step; literature sparse |

Research Findings and Optimization Insights

- The lithiation-iodination sequence is sensitive to temperature and reagent stoichiometry; maintaining -78 °C during lithiation and iodine addition is critical to avoid side reactions and ensure regioselectivity.

- Use of TMEDA or similar diamines improves lithiation efficiency by stabilizing the organolithium species.

- The iodinated intermediate is relatively stable and can be isolated and purified before further transformations.

- Hydroxylation of the 4-iodo intermediate is less documented but can be inferred from analogous pyridine chemistry involving palladium-catalyzed hydroxylation or nucleophilic aromatic substitution, which typically require careful catalyst and base selection to achieve good yields without decomposition.

- Purification by silica gel chromatography with non-polar to moderately polar eluents (petroleum ether/ethyl acetate mixtures) is effective for isolating the carbamate derivatives.

Analyse Des Réactions Chimiques

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Applications De Recherche Scientifique

Organic Chemistry

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate or chromium trioxide.

- Reduction: Achieved with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Nucleophilic substitution can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Biological Applications

The compound has shown promise in biological research:

- Protective Group in Peptide Synthesis: It acts as a protective group for amines, facilitating selective deprotection under acidic conditions, which is crucial for synthesizing peptides and other bioactive compounds.

Pharmaceutical Development

Research indicates that tert-butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate may serve as a lead compound for drug development targeting metabolic disorders or infections. Preliminary studies suggest it exhibits:

- Anti-inflammatory Properties: Potentially useful in treating inflammatory diseases.

- Antimicrobial Activity: Indicating possible applications in combating infections.

Case Study 1: Medicinal Chemistry

A study explored the efficacy of tert-butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate as an intermediate in synthesizing novel anti-inflammatory drugs. The compound's ability to selectively modify amine groups facilitated the development of derivatives that showed enhanced biological activity in vitro.

Case Study 2: Agricultural Applications

Research has investigated its potential use in agricultural chemistry, particularly as a pesticide intermediate. The compound's structural properties allow it to interact with specific biological targets in pests, suggesting it could be developed into effective agrochemicals.

Mécanisme D'action

The mechanism of action of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or heat . This selective deprotection allows for the stepwise synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate | Cl (C6), OH (C4) | C₁₀H₁₃ClN₂O₃ | ~256.7 | N/A |

| tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate | Cl (C6), CH₃ (C4) | C₁₁H₁₅ClN₂O₂ | 242.7 | 1073182-78-1 |

| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | Br (C6), Cl (C2) | C₁₁H₁₄BrClN₂O₂ | 321.60 | 1142192-48-0 |

Table 2: Predicted Physicochemical Properties

| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|

| tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate | 1.214 ± 0.06 | 302.4 ± 42.0 | 12.06 |

| tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate* | ~1.18 | ~290–300 | ~10.5 |

*Inferred based on structural analogs .

Activité Biologique

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate, with the CAS number 1269291-05-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 244.68 g/mol

- Purity : Typically exceeds 95% in research applications .

The biological activity of tert-butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate can be attributed to its structural features, which allow it to interact with various biological targets. The hydroxypyridine moiety is known for its ability to act as a bioisostere in drug design, potentially influencing enzyme activity and receptor binding .

1. Cholinesterase Inhibition

Recent studies have highlighted the role of carbamate derivatives in inhibiting cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The compound has shown promising results as a moderate inhibitor of acetylcholinesterase (AChE), which is essential for neurotransmitter regulation.

This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

2. Neuroprotective Effects

In vitro studies suggest that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are mediated through the upregulation of neuroprotective factors such as Nrf2 and HO-1, which play critical roles in cellular defense mechanisms against neurotoxicity .

3. Antitumor Activity

Preliminary findings indicate potential antitumor activity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Case Study 1: Neuroprotection in Alzheimer’s Models

A study evaluated the effects of tert-butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate on neuroinflammation and cognitive decline in a mouse model of Alzheimer’s disease. Results demonstrated significant reductions in inflammatory markers (IL-6, TNFα) and improvements in memory retention tasks compared to control groups .

Case Study 2: Cholinergic Activity

In another investigation focused on cholinergic activity, researchers assessed the compound's efficacy as a cholinesterase inhibitor using both rat brain homogenate and human recombinant AChE. The results indicated that the compound significantly inhibited AChE activity, supporting its potential use in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis with protective group strategies. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions. Optimization includes controlling temperature (e.g., 0–25°C for sensitive intermediates), using catalysts like palladium for cross-coupling, and monitoring reaction progress via TLC or HPLC. Post-synthesis, purification via column chromatography or recrystallization is critical. NMR (e.g., H, C) confirms structural integrity, as demonstrated in analogous syntheses of tert-butyl pyridine carbamates .

Q. How should researchers characterize this compound’s structural and chemical properties?

- Methodological Answer :

- X-ray crystallography : Use SHELXL/SHELXS programs for single-crystal structure determination, ensuring accurate bond-length/angle measurements .

- Spectroscopy : H NMR (300–400 MHz in CDCl) identifies substituents (e.g., tert-butyl singlet at δ ~1.3–1.5 ppm, pyridine protons at δ 6.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) or exact mass analysis (e.g., via NIST databases) validates molecular weight and fragmentation patterns .

Q. What are the stability considerations and ideal storage conditions for this compound?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases or oxidizing agents. Store in amber vials at 2–8°C, desiccated to prevent hydrolysis of the carbamate group. Monitor stability via periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or purity be resolved?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., unreacted starting materials, byproducts). Address this by:

- Optimizing purification : Use preparative HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- Cross-validation : Compare NMR data with literature (e.g., tert-butyl proton integration) and HRMS for molecular ion consistency .

- Batch analysis : Perform Karl Fischer titration to rule out moisture-induced degradation .

Q. What advanced mechanistic strategies apply to studying its reactivity in multi-step syntheses?

- Methodological Answer :

- Isotopic labeling : Introduce C or N labels at the carbamate or pyridine ring to track reaction pathways via NMR or MS.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate intermediates in substitution reactions).

- Computational modeling : DFT calculations (e.g., Gaussian software) predict transition states and regioselectivity in electrophilic substitutions .

Q. How can purity be rigorously assessed, and what techniques mitigate analytical errors?

- Methodological Answer :

- Multi-technique approach : Combine quantitative H NMR (qNMR) with internal standards (e.g., maleic acid) and LC-MS for impurity profiling.

- Limit tests : Use ICP-MS to detect heavy metal residues from catalysts (e.g., Pd < 10 ppm).

- Thermogravimetric analysis (TGA) : Assess thermal decomposition to identify solvates or hydrates .

Notes

- Contradictions Addressed : Stability data from SDS () aligns with synthetic protocols in patents ().

- Methodological Focus : Emphasis on reproducible techniques (e.g., SHELX for crystallography, qNMR for purity) ensures academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.